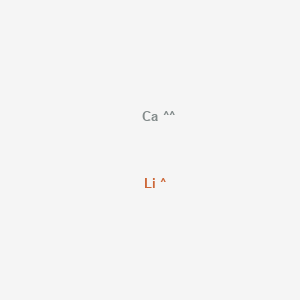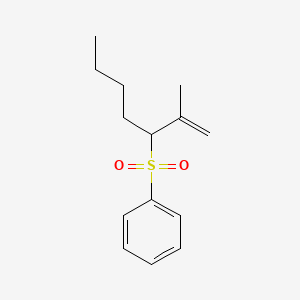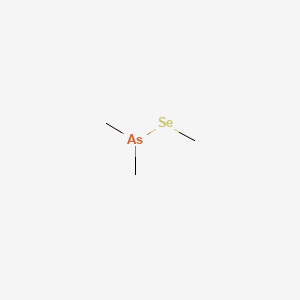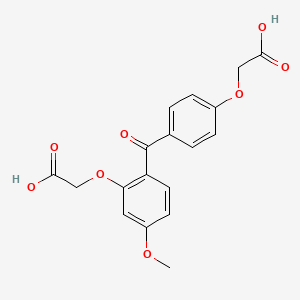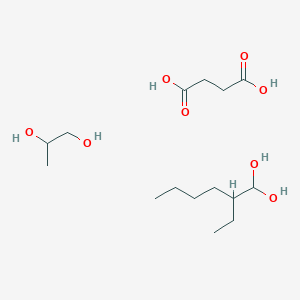
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol is a complex organic compound that combines the properties of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol. Each of these components contributes unique chemical characteristics, making the compound versatile in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol involves multiple steps:
Butanedioic Acid: Typically synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride.
2-Ethylhexane-1,1-diol: Produced via the hydroformylation of 1-octene followed by hydrogenation.
Propane-1,2-diol: Commonly synthesized by the hydration of propylene oxide.
Industrial Production Methods
Industrial production often involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups in butanedioic acid.
Substitution: The hydroxyl groups in 2-ethylhexane-1,1-diol and propane-1,2-diol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Can produce ethers or esters depending on the substituent.
科学的研究の応用
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular interactions:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Participates in metabolic pathways, influencing processes such as energy production and cellular signaling.
類似化合物との比較
Similar Compounds
Butanedioic Acid:
2-Ethylhexane-1,1-diol: Similar to other diols like ethylene glycol but with a longer carbon chain.
Propane-1,2-diol:
Uniqueness
The combination of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol in a single compound provides a unique set of properties that can be tailored for specific applications, making it more versatile than its individual components.
特性
分子式 |
C15H32O8 |
|---|---|
分子量 |
340.41 g/mol |
IUPAC名 |
butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C4H6O4.C3H8O2/c1-3-5-6-7(4-2)8(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h7-10H,3-6H2,1-2H3;1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3 |
InChIキー |
UVFWDLWVGKMPRT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(O)O.CC(CO)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


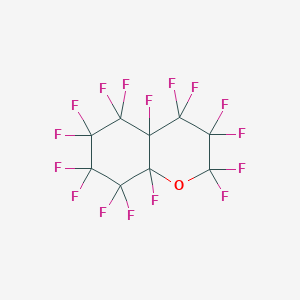


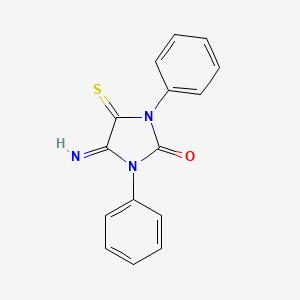
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


